C1A
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Overview
Description
C1A is an inhibitor of HDAC6 which modulates downstream autophagy substrates and leads to growth inhibition of a diverse set of cancer cell lines.
Scientific Research Applications
Chromosome 1 Abnormalities in Multiple Myeloma
Chromosome 1 abnormalities (C1As) are common genetic aberrations in multiple myeloma (MM) patients. Studies have shown that patients with C1As tend to have poorer outcomes and lower overall survival rates compared to patients without C1As. These findings are significant despite the use of novel therapies, indicating a need for more effective treatment strategies for MM patients with C1As (Giri et al., 2020).
C1 Catalysis in Petrochemical and Fuel Industries
C1 catalysis refers to the conversion of simple carbon-containing compounds into high-value chemicals and fuels. This field has gained interest due to the rising oil prices and concerns over fossil fuel depletion. Recent advancements include insights into reaction mechanisms, identification of active-site structures, highly efficient catalysts, and improved reactor designs (Bao et al., 2019).
Policy Reforms in Scientific Funding
The National Natural Science Foundation of China (NSFC) has implemented reforms in scientific funding, categorized into C1, C2, C3, and C4. The C1 category emphasizes the “incubator” function, focusing on funding creative ideas that are likely to produce original results (Liu et al., 2021).
Gentamicin C1a Production in Biotechnology
Gentamicin this compound is a precursor to etimicin, a potent antibiotic. By metabolic engineering of Micromonospora purpurea, a strain was developed that exclusively produces gentamicin this compound, demonstrating the potential for industrial production of this compound (Wei et al., 2019).
Single-Cell Full-Length cDNA Libraries for mRNA Sequencing
The C1™ IFC microfluidic device is used to synthesize full-length cDNA from single cells for mRNA sequencing. This device allows for the confirmation of the presence of a single, viable cell and enhances data validity in gene expression studies (Durruthy-Durruthy & Ray, 2018).
Properties
CAS No. |
1021463-02-4 |
---|---|
Molecular Formula |
C22H25Cl2N3O4S |
Molecular Weight |
498.42 |
IUPAC Name |
(2E,4E)-5-[4-[[[4-[Bis(2-chloroethyl)amino]phenyl]sulfonyl]amino]phenyl]-N-hydroxy-4-methyl-2,4-pentadienamide |
InChI |
InChI=1S/C22H25Cl2N3O4S/c1-17(2-11-22(28)25-29)16-18-3-5-19(6-4-18)26-32(30,31)21-9-7-20(8-10-21)27(14-12-23)15-13-24/h2-11,16,26,29H,12-15H2,1H3,(H,25,28)/b11-2+,17-16+ |
InChI Key |
HOWUKPILSTXCSC-MASZBAQNSA-N |
SMILES |
O=C(NO)/C=C/C(C)=C/C1=CC=C(NS(=O)(C2=CC=C(N(CCCl)CCCl)C=C2)=O)C=C1 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
C1-A; C-1A; C1 A; C 1A; C1A |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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